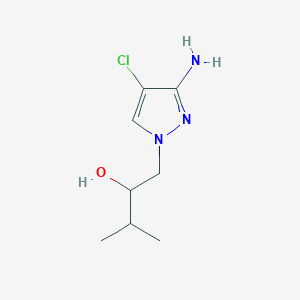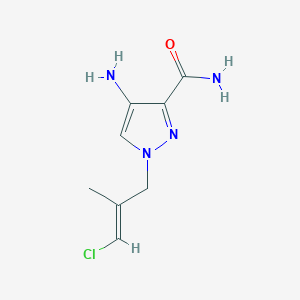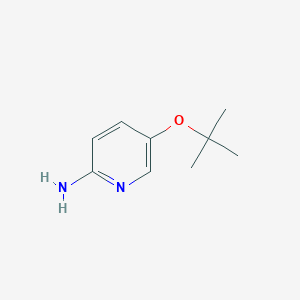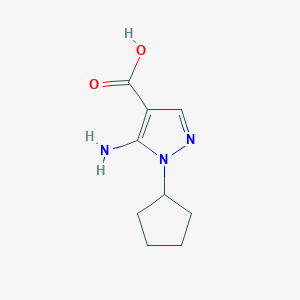
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.
準備方法
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide can be achieved through several synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring under microwave irradiation .
化学反応の分析
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antibacterial and antifungal agents . Its derivatives have shown significant activity against various pathogens, making it a promising candidate for drug development. In biology, it is used in the study of enzyme inhibition and protein interactions. Additionally, it has applications in the chemical industry as a building block for the synthesis of more complex molecules .
作用機序
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
類似化合物との比較
Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H13N5O |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C7H13N5O/c1-5(6(13)11(2)3)12-4-9-7(8)10-12/h4-5H,1-3H3,(H2,8,10) |
InChIキー |
JIPGQZMSTDORBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)N1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)
![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
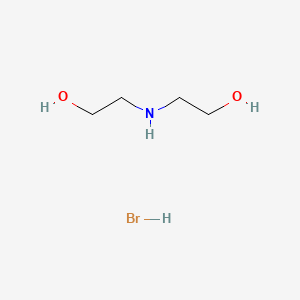
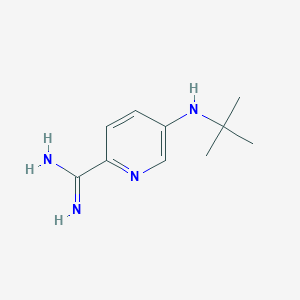
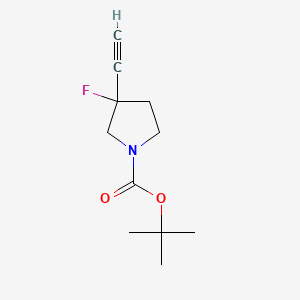
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
![1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
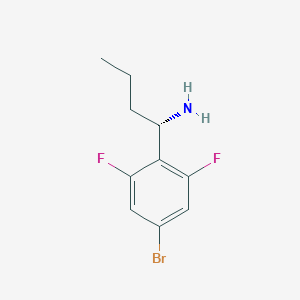
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)
